molecular formula C20H22ClNO5 B3099690 (2S,4S)-1-(Tert-butoxycarbonyl)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid CAS No. 1354487-47-0

(2S,4S)-1-(Tert-butoxycarbonyl)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid

Cat. No.: B3099690
CAS No.: 1354487-47-0
M. Wt: 391.8 g/mol
InChI Key: LNRHVNPSWMMGIV-LRDDRELGSA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C20H22ClNO5 and its molecular weight is 391.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

  • Synthesis of Tetrahydroquinolines and Tetrahydro-1,6-naphthyridines : N-(tert-butoxycarbonyl)anilines, similar in structure to the given compound, are used in a one-pot reaction sequence to synthesize N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydro-1,6-naphthyridines, demonstrating a versatile method for quinoline ring nucleus synthesis (Reed, Rotchford, & Strickland, 1988).

  • Asymmetric Synthesis of Piperidine Derivatives : Compounds like (2S,4S)-1-(tert-butoxycarbonyl)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid are utilized in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, showcasing their role in producing enantiomerically pure compounds (Xue et al., 2002).

  • Efficient Syntheses of Boc-pyrrolidines : The compound's structure aids in the enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines, underlining its importance in producing optically pure pyrrolidine derivatives (Wu, Lee, & Beak, 1996).

Chemical Properties and Analysis

  • Study of Naphthenic Acids Degradation : Related naphthenic acids (NAs) compounds are researched for their environmental impact, examining microbial degradation mechanisms and pathways (Johnson et al., 2012).

  • GC-MS Analysis of Naphthenic Acids : The analysis of similar naphthenic acids mixtures by GC-MS methods provides insights into the component distribution within these mixtures, relevant for understanding the characteristics of compounds like this compound (Clemente & Fedorak, 2004).

Properties

IUPAC Name

(2S,4S)-4-(4-chloronaphthalen-1-yl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5/c1-20(2,3)27-19(25)22-11-12(10-16(22)18(23)24)26-17-9-8-15(21)13-6-4-5-7-14(13)17/h4-9,12,16H,10-11H2,1-3H3,(H,23,24)/t12-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRHVNPSWMMGIV-LRDDRELGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 3
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 5
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid

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